![molecular formula C7H12ClN B1394876 3-Ethynylpiperidine hydrochloride CAS No. 959918-19-5](/img/structure/B1394876.png)
3-Ethynylpiperidine hydrochloride
Overview
Description
3-Ethynylpiperidine hydrochloride is a chemical compound with the CAS Number: 959918-19-5 and Linear Formula: C7H12ClN . It has a molecular weight of 145.63 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H . This indicates that the molecule consists of a six-membered piperidine ring with an ethynyl group attached to the third carbon atom, and it is associated with a chloride ion to form the hydrochloride salt.Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 145.63 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
3-Ethynylpiperidine hydrochloride is utilized in the synthesis of pharmaceutical compounds. It serves as a building block in the asymmetric dihydroxylation of amino-functionalized vinyl sulfone for preparing 3-hydroxylpiperidine, a precursor in the synthesis of antimalarial alkaloids like febrifugine and its antiangiogenic analogue, halofuginone (McLaughlin & Evans, 2010).
Production of Novel Analgesic Agents
Research has been conducted on synthesizing novel alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols, demonstrating properties such as analgesic, anti-bacterial, anti-spasmotic, and anti-allergic activities. These compounds exhibit a range of biological properties that are significant for further exploration in pharmacology (Yu et al., 2009).
In Molecular Diodes and Actuators
This compound plays a role in molecular electronics. The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, which includes an ethynyl group, has been shown to exhibit charge-induced conformational switching and rectifying behavior. This property suggests its potential use in molecular diodes and actuators controlled by external fields or bias voltage (Derosa, Guda, & Seminario, 2003).
Applications in Aging Research
In the field of gerontology, derivatives of ethynylpiperidine have been explored as potential geroprotectors. Compounds like 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride have been studied for their effects on increasing lifespan and delaying aging in animal models (Emanuel & Obukhova, 1978).
Soil Science and Agriculture
In agriculture, derivatives like 2-ethynylpyridine have been evaluated as soil nitrification inhibitors, demonstrating effectiveness in inhibiting the conversion of ammonium to nitrate in soil. This application is significant for enhancing the efficiency of fertilizer use and reducing environmental impact (McCarty & Bremner, 1990).
Safety and Hazards
The safety information for 3-Ethynylpiperidine hydrochloride includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for 3-Ethynylpiperidine hydrochloride are not available in the retrieved data, piperidine derivatives are of significant interest in the pharmaceutical industry . They are used in the synthesis of a wide range of pharmaceuticals and are present in many alkaloids . Therefore, the development of efficient methods for the synthesis of substituted piperidines is an important task in modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that piperidine, a compound structurally similar to 3-ethynylpiperidine hydrochloride, has been observed to have anticancer potential and can act as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
It is known to participate in organic chemical reactions such as alkynylation reactions, substitution reactions, and cyclization reactions .
Biochemical Pathways
Piperidine, a structurally similar compound, has been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known that piperidine, a structurally similar compound, leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
3-ethynylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVRPBHQYGSJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694810 | |
Record name | 3-Ethynylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959918-19-5 | |
Record name | Piperidine, 3-ethynyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959918-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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